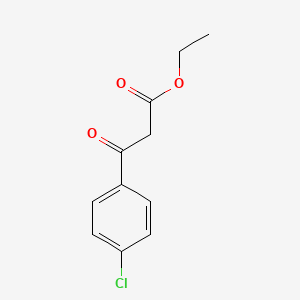

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Katalognummer B1208280

Molekulargewicht: 226.65 g/mol

InChI-Schlüssel: DGCZHKABHPDNCC-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04028381

Procedure details

The starting material is prepared as follows: A solution of 96.6 g of 4-chloro acetophenone in 300 ml of diethyl carbonate is added dropwise to a suspension of 34 g sodium hydride (55% in mineral oil, washed twice with diethyl ether) in 400 ml of diethyl carbonate at ice bath temperature, then at room temperature for 2 days. To the dark solution is then added crushed ice and 5N hydrochloric acid to adjust the pH to 6-7. After dilution with diethyl ether, the layers are separated, the organic phase washed with a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate. After removal of the solvents, the oily ethyl 3-(4-chloro-phenyl)-3-oxo-propionate is obtained.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][CH:5]=1)=[O:3].[H-].[Na+].[C:13](=O)([O:17]CC)[O:14][CH2:15][CH3:16]>>[Cl:10][C:7]1[CH:8]=[CH:9][C:4]([C:2](=[O:3])[CH2:1][C:13]([O:14][CH2:15][CH3:16])=[O:17])=[CH:5][CH:6]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

96.6 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C1=CC=C(C=C1)Cl

|

|

Name

|

|

|

Quantity

|

34 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(OCC)(OCC)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The starting material is prepared

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice with diethyl ether) in 400 ml of diethyl carbonate at ice bath temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the dark solution is then added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crushed ice and 5N hydrochloric acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After dilution with diethyl ether, the layers are separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase washed with a saturated aqueous sodium chloride solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of the solvents

|

Outcomes

Product

Details

Reaction Time |

2 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C=C1)C(CC(=O)OCC)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |